molecular formula C17H14N4O6 B2934939 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 941914-78-9

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2934939
CAS No.: 941914-78-9
M. Wt: 370.321
InChI Key: RVIAPHTXKZFDOX-UHFFFAOYSA-N
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Description

“N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a nitrobenzamide group and a 3,4-dimethoxyphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a compound with a similar 1,3,4-oxadiazole structure was synthesized via acid-catalyzed aldol condensation .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,3,4-oxadiazole ring, the nitrobenzamide group, and the 3,4-dimethoxyphenyl group would all contribute to the overall structure .

Scientific Research Applications

Synthesis and Chemical Properties

Studies have focused on the synthesis and reactivity of 1,3,4-oxadiazole derivatives, highlighting their potential in the development of novel compounds with unique chemical properties. For instance, 1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities, showcasing the versatility of this scaffold in medicinal chemistry (Al-Wahaibi et al., 2021). Similarly, the synthesis of new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazoles has been reported, with some compounds showing promising antimicrobial activity (Mohana, 2013).

Biological Activities

Research into the biological activities of 1,3,4-oxadiazole derivatives has unveiled their potential as antimicrobial, anticancer, and antiproliferative agents. Specific studies have demonstrated the broad-spectrum antibacterial activities of piperazinomethyl derivatives, along with potent activity against Gram-positive bacteria and various cancer cell lines (Al-Wahaibi et al., 2021).

Material Science and Optical Studies

In material science, the synthesis and optical studies of metal complexes involving 1,3,4-oxadiazole derivatives highlight their potential applications in designing new materials with specific optical properties. For example, the synthesis and optical studies of 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes have provided insights into their structural and optical characteristics, suggesting applications in optoelectronic devices (Mekkey et al., 2020).

Antimicrobial and Anticancer Research

The search for new antimicrobial and anticancer agents has led to the exploration of 1,3,4-oxadiazole derivatives as potential therapeutics. Investigations into nitroimidazole derivatives containing the 1,3,4-oxadiazole scaffold as FabH inhibitors have shown strong antibacterial activities, highlighting their role in developing new antibacterial therapies (Li et al., 2012).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Similar compounds have shown promise in various fields, including medicinal chemistry .

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6/c1-25-13-7-6-11(9-14(13)26-2)16-19-20-17(27-16)18-15(22)10-4-3-5-12(8-10)21(23)24/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIAPHTXKZFDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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